4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H13IN2O2S and a molecular weight of 388.22 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a pyridin-2-ylmethyl group attached to a benzenesulfonamide core .
Preparation Methods
The synthesis of 4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: The pyridin-2-ylmethyl group can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide include other benzenesulfonamides with different substituents. For example:
4-chloro-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of iodine.
4-bromo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide: Contains a bromine atom instead of iodine.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity .
Biological Activity
4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry. With the molecular formula C13H13IN2O2S and a molecular weight of 388.22 g/mol, this compound has been studied for its biological activities, particularly its antimicrobial and anticancer properties. The presence of iodine enhances its reactivity, making it an interesting candidate for further research.
The synthesis of this compound typically involves multi-step organic reactions, often requiring iodine reagents and catalysts to facilitate the iodination process. The compound can undergo various chemical reactions, including:
- Substitution Reactions : The iodine atom can be substituted with other functional groups.
- Oxidation and Reduction : Alterations in the oxidation state of the sulfur atom in the sulfonamide group.
- Coupling Reactions : The pyridin-2-ylmethyl group can participate in forming new carbon-carbon or carbon-nitrogen bonds.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or altered pharmacological profiles.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity , particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlight its efficacy:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal properties have been observed against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
Anticancer Activity
The compound has also shown promising results as an anticancer agent, potentially due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Similar compounds have been reported to interfere with cellular pathways critical for cancer growth, suggesting that this compound may possess analogous mechanisms of action .
The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors, altering their activity and triggering downstream effects that lead to antimicrobial or anticancer activity. This interaction can disrupt essential biological processes within pathogens or cancer cells, enhancing the compound's therapeutic potential .
Case Studies
Several studies have highlighted the biological activity of related compounds, providing context for the potential applications of this compound:
- Antibacterial Efficacy : A study demonstrated that similar sulfonamide derivatives exhibited strong inhibition against Gram-positive bacteria, reinforcing the potential of this compound in treating bacterial infections .
- Anticancer Properties : Research on related sulfonamides indicated their effectiveness in inhibiting cancer cell lines through mechanisms involving enzyme inhibition and interference with DNA replication processes .
Properties
IUPAC Name |
4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O2S/c1-10-8-11(14)5-6-13(10)19(17,18)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOVCSMKEIIZLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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